molecular formula C20H20N2O7S B2637029 3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 886940-12-1

3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2637029
CAS No.: 886940-12-1
M. Wt: 432.45
InChI Key: FYNMJHCGNZTRGB-UHFFFAOYSA-N
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Description

3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzodioxine moiety, and multiple functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves multiple steps, typically starting with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The benzodioxine moiety is then introduced via a coupling reaction, followed by the addition of the amido and carboxylate groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The benzodioxine moiety and the thieno[2,3-c]pyridine core are crucial for its biological activity, influencing its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-c]pyridine derivatives and benzodioxine-containing molecules. Compared to these compounds, 3,6-dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities. Examples of similar compounds include:

Properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c1-26-19(24)16-12-5-6-22(20(25)27-2)10-15(12)30-18(16)21-17(23)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,5-8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNMJHCGNZTRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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